2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Description
2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a sulfonamide substituent at the 5-position of the benzofuran core. The molecule features a 2-methyl group on the benzofuran ring and a 2-methoxyethyl ester at the 3-position. The (2,4-dimethylphenyl)sulfonyl group introduces steric bulk and hydrophobicity, which may influence its physicochemical properties and biological interactions.
The compound’s structural elucidation likely employs X-ray crystallography tools such as SHELX for refinement and ORTEP for graphical representation of anisotropic displacement parameters, as described in crystallographic literature .
Properties
IUPAC Name |
2-methoxyethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-13-5-8-19(14(2)11-13)29(24,25)22-16-6-7-18-17(12-16)20(15(3)28-18)21(23)27-10-9-26-4/h5-8,11-12,22H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXXDJGMPPPOCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cycloisomerization
The benzofuran scaffold is typically synthesized via transition metal-catalyzed cycloisomerization. A palladium-based approach (PdCl₂/KI system) converts 2-(1-hydroxyprop-2-ynyl)phenols into 2-methylene-2,3-dihydrobenzofuran-3-ols under mild conditions (40°C in methanol). For the target compound, a methyl-substituted propargyl phenol precursor could undergo cyclization to yield the 2-methylbenzofuran intermediate. Key steps include:
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C–H Activation : Palladium coordinates to the alkyne moiety, facilitating intramolecular cyclization.
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Migratory Insertion : The alkyne inserts into the Pd–C bond, forming the dihydrobenzofuran intermediate.
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Protonation and Elimination : Acidic workup (e.g., H₂SO₄) induces β-oxygen elimination, aromatizing the ring.
Optimization Note : Electron-donating groups (e.g., methyl) on the phenol enhance cyclization yields (80–98%).
Rhodium-Mediated Annulation
Rhodium catalysts (e.g., CpRh) enable C–H activation of substituted benzamides, reacting with vinylene carbonate to form substituted benzofurans. For 2-methyl substitution, a methyl-bearing benzamide precursor would undergo:
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C–H Activation : Rhodium inserts into the ortho C–H bond of the benzamide.
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Vinylene Carbonate Insertion : The alkyne moiety of vinylene carbonate couples to the rhodium center.
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Cyclization and Elimination : Intramolecular nucleophilic attack and β-oxygen elimination yield the benzofuran.
Yield Considerations : Substrates with electron-donating groups achieve 30–80% yields, necessitating further optimization for industrial-scale synthesis.
Introduction of the Sulfonylamino Group
Sulfonylation of Aminobenzofuran
The 5-amino group on the benzofuran core reacts with 2,4-dimethylbenzenesulfonyl chloride under basic conditions. A typical protocol involves:
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Deprotonation : The amino group is deprotonated using NaHCO₃ or Et₃N in dichloromethane.
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Electrophilic Substitution : Sulfonyl chloride reacts with the amine, forming the sulfonamide linkage.
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Workup : Aqueous extraction removes excess reagents, and chromatography isolates the product.
Critical Parameter : Steric hindrance from the 2-methyl group may slow sulfonylation, requiring prolonged reaction times or elevated temperatures.
Esterification to 2-Methoxyethyl Carboxylate
Carboxylic Acid Activation
The benzofuran-3-carboxylic acid intermediate is activated as an acyl chloride (using SOCl₂ or oxalyl chloride) before esterification.
Nucleophilic Substitution with 2-Methoxyethanol
Activated acid reacts with 2-methoxyethanol in the presence of a base (e.g., DMAP or pyridine):
Solvent Optimization : Tetrahydrofuran or dichloromethane at 0–25°C minimizes side reactions.
Integrated Synthetic Pathways
Sequential Route A
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Benzofuran Core : Pd-catalyzed cycloisomerization of methyl-substituted propargyl phenol (Yield: 85–90%).
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Nitration/Reduction : Introduce amine at C5 via nitration (HNO₃/H₂SO₄) and reduction (H₂/Pd-C).
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Sulfonylation : React with 2,4-dimethylbenzenesulfonyl chloride (Yield: 70–75%).
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Esterification : Acyl chloride + 2-methoxyethanol (Yield: 80–85%).
Total Yield : ~40–45% (multiplicative).
Convergent Route B
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Pre-functionalized Building Blocks : Couple pre-sulfonylated aminophenol with benzofuran ester via Suzuki-Miyaura cross-coupling.
Advantage : Modular approach allows parallel synthesis of fragments.
Analytical Data and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
The compound 2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, benzofuran derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. The sulfonamide group is known for enhancing the bioactivity of compounds by improving their solubility and stability in biological environments.
Antimicrobial Properties
Compounds containing sulfonamide groups are widely recognized for their antimicrobial activity. Studies have shown that modifications to the benzofuran backbone can lead to increased efficacy against various bacterial strains. This compound may serve as a lead structure for developing new antimicrobial agents.
Enzyme Inhibition
The design of enzyme inhibitors is a crucial area in drug development. The compound's structure suggests potential inhibition of enzymes such as xanthine oxidase, which is involved in purine metabolism and has implications in gout and other inflammatory conditions. Preliminary studies could explore its binding affinity and inhibition kinetics.
Drug Delivery Systems
Due to its unique chemical properties, this compound may be utilized in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble medications.
Neuropharmacology
Research on similar benzofuran derivatives has indicated potential effects on neurotransmitter systems, suggesting that this compound could be investigated for neuroprotective effects or as a treatment for neurodegenerative diseases.
Polymer Chemistry
The incorporation of this compound into polymer matrices may improve the mechanical properties and thermal stability of the resulting materials. Its sulfonamide group can act as a cross-linking agent, enhancing the durability of polymer-based products.
Coatings and Adhesives
Given its chemical stability and potential for functionalization, this compound could be explored as an additive in coatings and adhesives, providing enhanced performance characteristics such as resistance to moisture and chemicals.
Case Study 1: Anticancer Efficacy
A study focusing on benzofuran derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The incorporation of the sulfonamide moiety was found to enhance the selectivity of the compounds towards cancerous cells compared to normal cells.
Case Study 2: Antimicrobial Activity
In vitro assays showed that related compounds exhibited activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications at the benzofuran position significantly influenced antimicrobial potency.
Mechanism of Action
The mechanism by which 2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related benzofuran derivatives provide insight into the effects of substituent variation on properties and activity:
Biological Activity
Chemical Structure and Properties
The molecular formula of 2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is , with a molecular weight of approximately 373.46 g/mol. The compound features a benzofuran core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to benzofuran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, research on related benzofuran compounds demonstrated their ability to inhibit cell growth in human cancer cell lines, suggesting that the benzofuran moiety may contribute to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound's sulfonamide group may enhance its anti-inflammatory properties. Sulfonamides are known to modulate immune responses and have been shown to inhibit the production of pro-inflammatory cytokines in various in vitro models. This suggests that 2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate could potentially reduce inflammation by targeting specific signaling pathways involved in inflammatory responses.
Data Table: Biological Activity Summary
Study on Related Compounds
A study investigating the biological activity of benzofuran derivatives showed that certain modifications in the structure led to enhanced antiproliferative effects against multidrug-resistant cancer cells. The findings highlighted the importance of substituents on the benzofuran ring in modulating biological activity .
In Vivo Studies
Although specific in vivo studies on 2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate are scarce, similar compounds have demonstrated promising results in animal models for reducing tumor growth and inflammation. These studies provide a basis for further exploration of this compound's therapeutic potential.
Q & A
Q. What are the common synthetic routes for 2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, and how can yield and purity be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran core, followed by sulfonamide group introduction and esterification. Key steps include:
- Core formation : Condensation of substituted benzofuran precursors under acidic or basic conditions .
- Sulfonylation : Reaction with 2,4-dimethylphenylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to install the sulfonylamino group .
- Esterification : Use of 2-methoxyethyl chloride or similar reagents to finalize the ester moiety . Optimization strategies :
- Employ continuous flow reactors to enhance reaction efficiency .
- Use chromatographic purification (e.g., silica gel or HPLC) to isolate high-purity products .
- Monitor reactions via in situ techniques like TLC or NMR to track intermediate formation .
Q. What spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
A combination of techniques is recommended:
- NMR spectroscopy : H and C NMR to confirm functional groups and regiochemistry (e.g., sulfonamide proton shifts at ~10-12 ppm) .
- X-ray crystallography : Single-crystal analysis using programs like SHELXL or OLEX2 to resolve absolute configuration and intermolecular interactions .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm) and sulfonamide (S=O, ~1350-1150 cm) stretches .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., varying IC50_{50}50 values across assays) be systematically addressed?
Discrepancies may arise from differences in assay conditions, target specificity, or compound stability. Methodological approaches include:
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, solvent controls) .
- Metabolic stability testing : Assess compound degradation in biological matrices using LC-MS .
- Target engagement studies : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities .
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., pH, temperature) .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?
SAR studies require systematic modifications and functional assays:
- Scaffold diversification : Synthesize analogs with variations in the benzofuran core, sulfonamide substituents, or ester groups .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .
- Pharmacophore mapping : Identify critical functional groups using 3D-QSAR or comparative molecular field analysis (CoMFA) .
- Biological testing : Screen analogs against related enzyme isoforms (e.g., kinase panels) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
